Pyrrolidine Linoleamide

Vue d'ensemble

Description

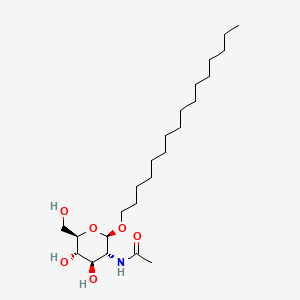

Le linoléamide de pyrrolidine est un dérivé de l'acide linoléique, un acide gras essentiel. Ce composé est connu pour son activité antiproliférative puissante contre diverses lignées de cellules cancéreuses, y compris les cellules de gliome humain U251 . Il est significativement plus efficace contre les cellules cancéreuses que contre les cellules non cancéreuses .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Le linoléamide de pyrrolidine peut être synthétisé par réaction de l'acide linoléique avec la pyrrolidine. Le processus implique généralement l'activation de l'acide linoléique, suivie de sa réaction avec la pyrrolidine dans des conditions contrôlées. La réaction est généralement réalisée en présence d'un agent de couplage tel que la dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison amide.

Méthodes de production industrielle

La production industrielle du linoléamide de pyrrolidine suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions réactionnelles pour assurer un rendement élevé et une pureté élevée. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Le linoléamide de pyrrolidine subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former les oxydes correspondants.

Réduction : Les réactions de réduction peuvent le convertir en dérivés plus saturés.

Substitution : Il peut participer à des réactions de substitution où le cycle pyrrolidine ou la partie linoléamide est remplacée par d'autres groupes fonctionnels.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH₄) ou l'hydrogène gazeux (H₂) en présence d'un catalyseur sont utilisés.

Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'époxydes ou de dérivés hydroxylés, tandis que la réduction peut produire des amides plus saturés.

Applications de recherche scientifique

Le linoléamide de pyrrolidine a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la formation et la réactivité des liaisons amide.

Biologie : Ses propriétés antiprolifératives en font un composé précieux pour l'étude de la biologie des cellules cancéreuses et des mécanismes d'inhibition de la croissance cellulaire.

Médecine : Des recherches sur ses applications thérapeutiques potentielles pour le traitement du cancer sont en cours.

Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme précurseur pour d'autres composés chimiques.

Mécanisme d'action

Le mécanisme par lequel le linoléamide de pyrrolidine exerce ses effets implique l'inhibition de la prolifération cellulaire. Il cible des voies moléculaires spécifiques qui régulent la croissance et la division cellulaires. Les cibles moléculaires exactes sont encore à l'étude, mais il est connu qu'il interfère avec les voies de signalisation qui favorisent la survie et la prolifération des cellules cancéreuses .

Applications De Recherche Scientifique

Pyrrolidine linoleamide has several scientific research applications:

Chemistry: It is used as a model compound to study amide bond formation and reactivity.

Biology: Its antiproliferative properties make it a valuable compound for studying cancer cell biology and the mechanisms of cell growth inhibition.

Medicine: Research into its potential therapeutic applications for cancer treatment is ongoing.

Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mécanisme D'action

The mechanism by which pyrrolidine linoleamide exerts its effects involves the inhibition of cell proliferation. It targets specific molecular pathways that regulate cell growth and division. The exact molecular targets are still under investigation, but it is known to interfere with the signaling pathways that promote cancer cell survival and proliferation .

Comparaison Avec Des Composés Similaires

Le linoléamide de pyrrolidine est unique en raison de son activité antiproliférative puissante. Des composés similaires comprennent :

Acide linoléique : Le composé parent, qui est moins efficace pour inhiber la croissance des cellules cancéreuses.

Autres amides d'acides gras : Des composés tels que l'oléamide et la stéaramide, qui ont des activités biologiques et des puissances différentes.

Le linoléamide de pyrrolidine se distingue par son efficacité plus élevée contre les cellules cancéreuses et son potentiel d'applications thérapeutiques .

Propriétés

IUPAC Name |

(9Z,12Z)-1-pyrrolidin-1-yloctadeca-9,12-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h6-7,9-10H,2-5,8,11-21H2,1H3/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJFUUUSNKIMQJ-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Dimethylamino)methyl]-1,2-dimethyl-1H-1,3-benzodiazol-5-ol](/img/structure/B571494.png)

![Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester (9CI)](/img/structure/B571499.png)